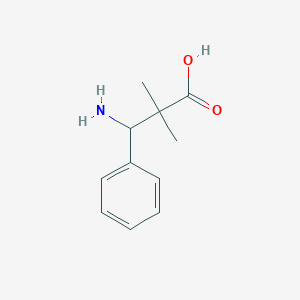

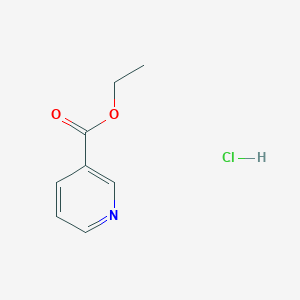

![molecular formula C7H3Cl2NO B12284170 5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)

5,7-Dichlorofuro[3,2-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7-ジクロロフロ[3,2-b]ピリジンは、フラン環とピリジン環が縮合した環系を特徴とする複素環式化合物です。フラン環の5位と7位に塩素原子が存在することで、この化合物に独特な化学的性質が与えられています。

2. 製法

合成経路と反応条件: 5,7-ジクロロフロ[3,2-b]ピリジンの合成には、通常、適切な前駆体を制御された条件下で環化させることが含まれます。一般的な方法の1つは、2,6-ジクロロピリジンとフランを適切な触媒の存在下で反応させる方法です。反応は還流条件下で行われ、生成物は再結晶またはクロマトグラフィーによって精製されます。

工業生産方法: 5,7-ジクロロフロ[3,2-b]ピリジンの工業生産では、多くの場合、反応温度、圧力、触媒濃度などの反応パラメータが最大収量になるように最適化された大型のバッチ反応器が使用されます。生産効率を高め、コストを削減するために、連続フロー反応器の使用も検討されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichlorofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichloropyridine with furan in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.

化学反応の分析

反応の種類: 5,7-ジクロロフロ[3,2-b]ピリジンは、次のような様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強い酸化剤を用いて酸化して、対応する酸化物を生成することができます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を用いて還元反応を行うことで、還元された誘導体を生成することができます。

置換: 塩素原子がアミン、チオール、アルコキシドなどの他の求核剤によって置換される求核置換反応が一般的です。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化アルミニウムリチウム。

置換: メタノール中のナトリウムメトキシド。

生成される主な生成物:

酸化: フロ[3,2-b]ピリジン-5,7-ジオンの生成。

還元: 5,7-ジヒドロフロ[3,2-b]ピリジンの生成。

置換: 5,7-ジアミノフロ[3,2-b]ピリジンの生成。

科学的研究の応用

5,7-ジクロロフロ[3,2-b]ピリジンは、様々な科学研究分野で応用されています。

化学: 複雑な有機分子や複素環式化合物の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌性や抗がん性を持つ生物活性分子としての可能性が調査されています。

医学: 特に新規治療薬の設計における創薬開発における可能性が探求されています。

工業: 特定の特性を持つ特殊化学品や材料の製造に使用されています。

作用機序

5,7-ジクロロフロ[3,2-b]ピリジンの作用機序には、特定の分子標的や経路との相互作用が関与します。この化合物は、様々な生化学プロセスに影響を与える酵素活性の阻害剤またはモジュレーターとして作用する可能性があります。その独特の構造により、酵素や受容体の活性部位に結合することができ、それらの機能を変化させ、所望の生物学的効果をもたらします。

類似化合物:

5,7-ジクロロピリジン: 構造は似ていますが、縮合したフラン環がありません。

5,7-ジクロロフラン: ピリジン環がなく、反応性が低くなります。

フロ[3,2-b]ピリジン: 塩素置換基がなく、化学的性質が異なります。

独自性: 5,7-ジクロロフロ[3,2-b]ピリジンは、塩素原子と縮合環系の両方が存在することで際立っており、独特の反応性と多様な用途の可能性を秘めています。様々な化学変換を起こす能力と科学研究における可能性により、複数の分野において貴重な化合物となっています。

類似化合物との比較

5,7-Dichloropyridine: Similar in structure but lacks the fused furan ring.

5,7-Dichlorofuran: Lacks the pyridine ring, making it less versatile in reactivity.

Furo[3,2-b]pyridine: Lacks chlorine substituents, affecting its chemical properties.

Uniqueness: 5,7-Dichlorofuro[3,2-b]pyridine stands out due to the presence of both chlorine atoms and the fused ring system, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential in scientific research make it a valuable compound in multiple fields.

特性

分子式 |

C7H3Cl2NO |

|---|---|

分子量 |

188.01 g/mol |

IUPAC名 |

5,7-dichlorofuro[3,2-b]pyridine |

InChI |

InChI=1S/C7H3Cl2NO/c8-4-3-6(9)10-5-1-2-11-7(4)5/h1-3H |

InChIキー |

TXSYZLWFRMSFNM-UHFFFAOYSA-N |

正規SMILES |

C1=COC2=C1N=C(C=C2Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate](/img/structure/B12284088.png)

![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)

![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)

![(S)-1-[(S)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene](/img/structure/B12284124.png)

![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)

![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)